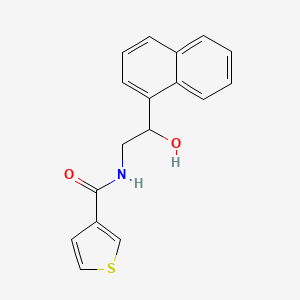

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-3-carboxamide

Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-3-carboxamide is a carboxamide derivative featuring a thiophene ring, a naphthalene substituent, and a hydroxyethyl linker. The compound combines a heterocyclic thiophene moiety with a polyaromatic naphthalene group, which may confer unique electronic and steric properties. Such structural features are often leveraged in medicinal chemistry for targeting enzymes or receptors, particularly in central nervous system disorders or antiviral therapies. The hydroxyethyl group enhances solubility, while the naphthalene system may improve lipophilicity and binding affinity to hydrophobic pockets in biological targets .

Propriétés

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c19-16(10-18-17(20)13-8-9-21-11-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,11,16,19H,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQMWXAQJZYCSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-3-carboxamide is a synthetic thiophene derivative. Thiophene derivatives are known to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions. They have been reported to have diverse applications in medicinal chemistry and material science.

Mode of Action

It is known that thiophene derivatives can influence the reactivity of biological targets and metabolism. They can also exhibit weak intramolecular hydrogen bonding of the C–H···O type.

Biochemical Pathways

Thiophene derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities.

Pharmacokinetics

It is known that thiophene derivatives can influence metabolism and pharmacokinetics.

Result of Action

Thiophene derivatives are known to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Action Environment

It is known that thiophene derivatives are soluble in most organic solvents like alcohol and ether but insoluble in water. This solubility profile may influence the compound’s action, efficacy, and stability.

Activité Biologique

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-3-carboxamide is an organic compound characterized by a thiophene ring and a naphthalene moiety linked through a hydroxyethyl chain. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-3-carboxamide can be represented as follows:

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)thiophene-3-carboxamide

Molecular Formula

C₁₇H₁₅N₁O₂S

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 295.37 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research indicates that N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-3-carboxamide exhibits significant anticancer properties. A study focused on various derivatives of thiophene compounds demonstrated moderate to high cytotoxicity against cancer cell lines, including HCT-116 and HepG2. The compound's mechanism of action appears to involve the inhibition of key proteins involved in cell proliferation and survival, such as Bcl-2, which is associated with anti-apoptotic processes .

Case Study: Cytotoxicity Assays

In vitro assays showed that the compound inhibited cancer cell growth with IC₅₀ values ranging from 10 to 30 µM, indicating its potential as a therapeutic agent against various cancers. Notably, it exhibited minimal toxicity towards normal cell lines, suggesting a favorable therapeutic window .

Antioxidant Activity

The antioxidant potential of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-3-carboxamide has also been explored. The compound demonstrated the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. The antioxidant activity was assessed using DPPH and ABTS assays, yielding promising results that support its use in formulations aimed at reducing oxidative damage .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Apoptotic Pathways : By inhibiting Bcl-2, the compound promotes apoptosis in cancer cells.

- Radical Scavenging : Its structure allows it to donate electrons and neutralize free radicals.

- Metal Chelation : The thiophene moiety may facilitate interactions with metal ions, which can be detrimental to cancer cell survival.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-3-carboxamide, it is essential to compare it with similar compounds:

| Compound Name | Anticancer Activity | Antioxidant Activity | Notes |

|---|---|---|---|

| N-(2-hydroxyethyl)thiophene-3-carboxamide | Moderate | Low | Lacks naphthalene moiety |

| N-(2-hydroxy-2-(phenyl)ethyl)thiophene-3-carboxamide | Low | Moderate | Different aromatic group |

| N-(4-methoxyphenyl)thiophene-3-carboxamide | High | High | Similar activity profile |

Comparaison Avec Des Composés Similaires

Structural Analogues

Key Structural Features for Comparison :

Core Heterocycle : Thiophene vs. benzene, piperidine, or other aromatic systems.

Substituents : Hydroxyethyl, naphthalene, halogens, or methoxy groups.

Carboxamide Linkage : Position and connectivity to other functional groups.

Comparative Analysis :

(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

- Structure : Replaces thiophene with a piperidine ring and introduces a 4-fluorobenzyl group.

- Synthesis : Likely involves alkylation and amidation steps, similar to methods in –3 (e.g., NaH-mediated methylation and carboxamide formation).

- Activity : Reported as a SARS-CoV-2 inhibitor with enhanced binding to viral proteases due to fluorinated aromaticity and piperidine flexibility .

- Physicochemical Properties : Higher molecular weight (vs. thiophene analog) may reduce solubility but improve target engagement.

2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide

- Structure : Cyclohexene-carboxamide core with bromine and phenyl substituents.

- Synthesis : Prepared via palladium-catalyzed Heck reactions (Pd(OAc)₂, DPPP ligand) with high yields (~90%) .

Dichlorophenyl-Diazenyl Carboxamides (EINECS List)

- Structure : Complex dichlorophenyl-diazenyl substituents on naphthalene-carboxamide.

- Applications : Primarily industrial dyes or pigments due to extended conjugation and chromophore properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.